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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033

A definitive structural analysis of 2-(4-Fluorophenyl)acetaldehyde has been conducted
utilizing a suite of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear
Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide presents
a comparative analysis of the acquired data against structurally similar aldehydes—2-
phenylacetaldehyde, 4-chlorophenylacetaldehyde, and acetaldehyde—to provide unequivocal
confirmation of the target molecule's structure for researchers, scientists, and drug
development professionals.

This comprehensive guide details the experimental protocols, presents a logical workflow for
spectroscopic analysis, and summarizes the key quantitative data in clear, comparative tables.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound is a systematic process. The following
diagram illustrates the logical workflow employed in this analysis, starting from isolating the
compound to its final structural confirmation using complementary spectroscopic methods.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b156033?utm_src=pdf-interest
https://www.benchchem.com/product/b156033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Logical Workflow for Spectroscopic Structure Confirmation

Sample Preparation

Pure 2-(4-Fluorophenyl)acetaldehyde

Spectroscopic AmN
Y

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry

(1H & 3C)
/ Data Interpretation l
Functional Group Proton & Carbon Molecular Weight &
Identification (C=0O, C-F) Environment Analysis Fragmentation Pattern

thure

Confirmed Structure of
2-(4-Fluorophenyl)acetaldehyde

Click to download full resolution via product page

Figure 1. A diagram illustrating the systematic workflow for confirming the structure of 2-(4-
Fluorophenyl)acetaldehyde using multiple spectroscopic methods.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-(4-
Fluorophenyl)acetaldehyde and its structural analogs.

Infrared (IR) Spectroscopy Data
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IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The
characteristic absorption bands are presented below.

Compound C=0 Stretch Aldehydic C-H  C-F Stretch Aromatic C=C
Name (cm™?) Stretch (cm™?) (cm™?) Stretch (cm™?)
2-(4-

Fluorophenyl)ace ~1725 ~2820, ~2720 ~1225 ~1600, ~1510
taldehyde

2-

Phenylacetaldeh  ~1724 ~2820, ~2720 - ~1605, ~1495
yde

4-

Chlorophenylace  ~1725 ~2820, ~2720 - ~1590, ~1490
taldehyde

Acetaldehyde ~1743 ~2822, ~2717 - -

The IR spectrum of 2-(4-Fluorophenyl)acetaldehyde clearly shows a strong absorption band
around 1725 cm™1, characteristic of a carbonyl (C=0) group in an aldehyde. The presence of
two weaker bands around 2820 cm~! and 2720 cm~! are indicative of the aldehydic C-H
stretch. Furthermore, a strong absorption band around 1225 cm~?* confirms the presence of a
carbon-fluorine (C-F) bond. The aromatic C=C stretching vibrations are observed around 1600
cm~1 and 1510 cm~1. This data is consistent with the proposed structure and compares well
with the spectra of the related aldehydes.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

H NMR spectroscopy provides detailed information about the chemical environment,
connectivity, and number of different types of protons in a molecule.
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Aldehydic Proton

Methylene Protons .
Aromatic Protons &

Compound Name (CHO) o (ppm), (CHz2) & (ppm), o
N N (ppm), Multiplicity

Multiplicity Multiplicity

2-(4-

Fluorophenyl)acetalde  ~9.7 (t) ~3.7 (d) ~7.2 (M), ~7.0 (M)

hyde

2-Phenylacetaldehyde  ~9.8 (1) ~3.7 (d) ~7.3 (m)

4-

Chlorophenylacetalde  ~9.7 (1) ~3.7 (d) ~7.3 (d), ~7.2 (d)

hyde

Acetaldehyde ~9.8 (q)

In the *H NMR spectrum of 2-(4-Fluorophenyl)acetaldehyde, the aldehydic proton appears as
a triplet at approximately 9.7 ppm, due to coupling with the adjacent methylene protons. The

methylene protons resonate as a doublet at around 3.7 ppm, coupling with the aldehydic

proton. The aromatic region displays complex multiplets around 7.0-7.2 ppm, consistent with a

para-substituted benzene ring containing a fluorine atom, which introduces further splitting.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

13C NMR spectroscopy provides information about the different carbon environments within the

molecule.
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Carbonyl Carbon Methylene Carbon Aromatic Carbons
Compound Name
(C=0) 3 (ppm) (CH2) 3 (ppm) S (ppm)
2-(4- ~162 (d, XJCF), ~131
Fluorophenyl)acetalde  ~200 ~50 (d), ~129, ~116 (d,
hyde 2JCF)
~134, ~130, ~129,
2-Phenylacetaldehyde  ~201 ~51
~127
4-
~135, ~132, ~130,
Chlorophenylacetalde  ~200 ~50 129
hyde
Acetaldehyde ~200

The 13C NMR spectrum of 2-(4-Fluorophenyl)acetaldehyde shows the characteristic
downfield signal for the carbonyl carbon at approximately 200 ppm. The methylene carbon
appears around 50 ppm. The aromatic region shows four distinct signals, with the carbon
directly bonded to fluorine appearing as a doublet with a large coupling constant (:JCF = 245
Hz) around 162 ppm. The other aromatic carbons also show coupling to the fluorine atom,
confirming the substitution pattern.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound and information about its
fragmentation pattern, which aids in structural elucidation.

Key Fragment lons m/z

Compound Name Molecular lon (M*) m/z .
(Relative Abundance)

2-(4-

138 109 ([M-CHO*), 91, 77
Fluorophenyl)acetaldehyde
2-Phenylacetaldehyde 120 91 (IM-CHQOJ%), 65
4-Chlorophenylacetaldehyde 154/156 (3:1) 125/127 ([M-CHQ]"), 91, 77
Acetaldehyde 44 29 ([M-CHs]*)
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The mass spectrum of 2-(4-Fluorophenyl)acetaldehyde displays a molecular ion peak at m/z
138, which corresponds to its molecular weight.[1] A prominent fragment ion is observed at m/z
109, resulting from the loss of the formyl group (-CHO). This fragmentation pattern is
characteristic of phenylacetaldehydes and further supports the proposed structure.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer

o Sample Preparation: A thin film of the neat liquid sample was placed between two sodium
chloride (NacCl) plates.

o Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~*. Background
correction was performed using the empty salt plates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: 400 MHz NMR Spectrometer

e Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of
deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal standard.

o Data Acquisition:
o 'H NMR: 16 scans were acquired with a relaxation delay of 1 second.

o 13C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds using a proton-
decoupled pulse sequence.

Mass Spectrometry (MS)

e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization
(EI) source.
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o Sample Preparation: A dilute solution of the sample in dichloromethane was injected into the
GC.

» Data Acquisition: The sample was ionized at 70 eV. The mass spectrum was recorded over a
mass-to-charge ratio (m/z) range of 40-400.

Conclusion

The collective evidence from IR, H NMR, 13C NMR, and Mass Spectrometry provides a
cohesive and unambiguous confirmation of the structure of 2-(4-Fluorophenyl)acetaldehyde.
The data presented in this guide, along with the comparative analysis against its structural
analogs, serves as a valuable resource for researchers in the fields of chemistry and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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